molecular formula C22H20N4S2 B11500331 3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11500331
M. Wt: 404.6 g/mol
InChI Key: FEZKTSREXOBHBJ-UHFFFAOYSA-N
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Description

3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) under acetonitrile solvent medium . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIPHENYL-7-(PIPERIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE stands out due to its unique combination of a piperidine ring and a thiazolopyrimidine core, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H20N4S2

Molecular Weight

404.6 g/mol

IUPAC Name

3,5-diphenyl-7-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C22H20N4S2/c27-22-26(17-12-6-2-7-13-17)21-18(28-22)20(25-14-8-3-9-15-25)23-19(24-21)16-10-4-1-5-11-16/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

FEZKTSREXOBHBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC3=C2SC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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